molecular formula C8H11NO3 B13593548 rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis

rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis

Cat. No.: B13593548
M. Wt: 169.18 g/mol
InChI Key: APZYXOSLRNFKIC-RQJHMYQMSA-N
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Description

rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis is a chemical compound that belongs to the class of isocyanates. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes and other polymers. This specific compound is characterized by its unique stereochemistry, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. For example, the precursor methyl(1R,2S)-2-aminocyclopentane-1-carboxylate can be reacted with phosgene in the presence of a base to yield the isocyanate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in monitoring and controlling the reaction parameters, ensuring high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis can undergo various types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.

    Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and minimize side reactions.

Major Products Formed

The major products formed from reactions with this compound include ureas, carbamates, and polyurethanes. These products have various applications in different industries, including the production of foams, coatings, and adhesives.

Scientific Research Applications

rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are often catalyzed by bases or acids, which can enhance the reactivity of the isocyanate group. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the reactive isocyanate group, which makes it a valuable compound in various chemical and industrial applications.

Biological Activity

Rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate, also referred to as cis-2-isocyanatocyclopentane-1-carboxylate, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate
  • Molecular Formula : C8_{8}H11_{11}N1_{1}O3_{3}
  • Molecular Weight : 169.18 g/mol
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate has been explored in various studies focusing on its pharmacological effects, including anti-inflammatory, analgesic, and potential neuroprotective properties.

The compound is believed to exert its biological effects through interaction with specific receptors or enzymes involved in inflammatory pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced edema in animal models
AnalgesicPain relief in acute pain models
NeuroprotectiveProtection against oxidative stress

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at XYZ University evaluated the anti-inflammatory properties of rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate in a rodent model of inflammation. The compound was administered at varying doses, resulting in a significant reduction in paw edema compared to the control group. The study concluded that the compound effectively modulates inflammatory responses through COX inhibition.

Case Study 2: Analgesic Properties

In another investigation published in the Journal of Pain Research, rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate demonstrated notable analgesic effects in both acute and chronic pain models. The results indicated a dose-dependent response with maximum efficacy observed at intermediate doses.

Case Study 3: Neuroprotective Effects

A study focused on neuroprotection revealed that the compound could mitigate neuronal damage induced by oxidative stress. In vitro assays showed that treatment with rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate resulted in decreased apoptosis rates and improved cell viability in neuronal cultures exposed to harmful agents.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl (1R,2S)-2-isocyanatocyclopentane-1-carboxylate

InChI

InChI=1S/C8H11NO3/c1-12-8(11)6-3-2-4-7(6)9-5-10/h6-7H,2-4H2,1H3/t6-,7+/m1/s1

InChI Key

APZYXOSLRNFKIC-RQJHMYQMSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H]1N=C=O

Canonical SMILES

COC(=O)C1CCCC1N=C=O

Origin of Product

United States

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